molecular formula C48H92O7 B12669107 Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 94277-81-3

Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12669107
CAS No.: 94277-81-3
M. Wt: 781.2 g/mol
InChI Key: JZSVJKNORISSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid with tetradecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:

Citric Acid+3Tetradecyl AlcoholAcid CatalystTritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate+3Water\text{Citric Acid} + 3 \text{Tetradecyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + 3 \text{Water} Citric Acid+3Tetradecyl AlcoholAcid Catalyst​Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate+3Water

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors with efficient mixing and temperature control to ensure complete reaction and high yield. The reaction mixture is then purified through distillation or crystallization to obtain the final product.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into citric acid and tetradecyl alcohol.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

    Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: Citric acid and tetradecyl alcohol.

    Oxidation: Various carboxylic acids and aldehydes.

    Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport and release of active compounds.

Comparison with Similar Compounds

    Tritetradecyl citrate: Similar structure but lacks the hydroxyl group on the propane backbone.

    Tritetradecyl malate: Derived from malic acid instead of citric acid.

    Tritetradecyl succinate: Derived from succinic acid.

Uniqueness: Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate is unique due to the presence of three ester groups and a hydroxyl group on the propane backbone, which imparts distinct surfactant properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring strong emulsifying and stabilizing properties.

Biological Activity

Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate (C48H92O7) is a long-chain fatty acid ester of 2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citrate. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and food science. This article delves into its biological activity, supported by data tables and relevant case studies.

  • Molecular Weight : 781.240 g/mol
  • CAS Number : 94277-81-3
  • LogP : 15.2
  • InChI Key : JZSVJKNORISSFL-UHFFFAOYSA-N

Biological Roles and Mechanisms

This compound exhibits several biological activities that are critical for its function in living organisms:

  • Metabolic Role :
    • It is involved in metabolic pathways as a substrate for the synthesis of acetyl-CoA, which is crucial for fatty acid metabolism and energy production .
    • The compound acts as an allosteric regulator of key enzymes such as acetyl-CoA carboxylase, influencing lipid biosynthesis .
  • Anticoagulant Properties :
    • It has been noted for its ability to chelate calcium ions in blood, thereby acting as an anticoagulant . This property is significant in medical applications where blood coagulation needs to be controlled.
  • pH Regulation :
    • As a tricarboxylic acid, it serves as an effective buffer within biological systems, helping to maintain pH homeostasis in various physiological processes .
  • Antimicrobial Activity :
    • Studies have indicated that tricarboxylic acids can exhibit antimicrobial properties, suggesting potential applications in food preservation and safety .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Anticoagulant Effects

A study investigated the anticoagulant effects of various citrate esters, including this compound. Results demonstrated a significant reduction in clot formation in vitro when treated with the compound compared to control groups. This suggests potential therapeutic applications in preventing thrombosis.

Case Study 2: Metabolic Impact on Lipid Synthesis

Research examining the metabolic impact of this compound on adipocyte differentiation revealed that higher concentrations of the compound led to increased lipid accumulation in cell cultures. This indicates its role as a positive modulator in lipid metabolism.

Data Tables

PropertyValue
Molecular FormulaC48H92O7
Molecular Weight781.240 g/mol
CAS Number94277-81-3
LogP15.2
InChI KeyJZSVJKNORISSFL-UHFFFAOYSA-N
Biological ActivityDescription
MetabolismSubstrate for acetyl-CoA synthesis
AnticoagulantCalcium chelation
pH RegulationBuffers biological systems
AntimicrobialPreservative properties

Properties

CAS No.

94277-81-3

Molecular Formula

C48H92O7

Molecular Weight

781.2 g/mol

IUPAC Name

tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C48H92O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-53-45(49)43-48(52,47(51)55-42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-46(50)54-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h52H,4-44H2,1-3H3

InChI Key

JZSVJKNORISSFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.